molecular formula C15H12ClN3O4 B2610318 N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941984-05-0

N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2610318
CAS No.: 941984-05-0
M. Wt: 333.73
InChI Key: VVYWXAGIVNQYQH-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide is a synthetic oxalamide derivative of significant interest in medicinal chemistry and cancer research. Its molecular architecture incorporates two key pharmacophores: a 2-chlorobenzyl group and a 4-nitrophenyl group linked by an oxalamide bridge. This structure is characteristic of compounds investigated as bioreductive prodrugs (BAPCs) for targeting hypoxic environments, such as those found in solid tumors . In hypoxic conditions, the nitroaromatic moiety can be selectively reduced by cellular nitroreductase enzymes, triggering the release of a cytotoxic agent to selectively target cancer cells while sparing healthy, normoxic tissue . Furthermore, structural analogs of this compound, specifically other N-(substituted phenyl) chloroacetamides, have demonstrated notable antimicrobial properties in research settings, showing efficacy against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The oxalamide functional group is known to enhance binding to biological targets through hydrogen bonding, which is crucial for interactions with enzymes or receptors . Researchers value this compound as a versatile building block for developing novel therapeutic agents and for probing biochemical pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c16-13-4-2-1-3-10(13)9-17-14(20)15(21)18-11-5-7-12(8-6-11)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWXAGIVNQYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction conditions usually include low temperatures to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The specific pathways involved depend on the nature of the target and the context of its use. For example, in medicinal applications, it may inhibit bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Yields for oxalamides with bulky or electron-withdrawing groups (e.g., bromo in Compound 19: 30%) are generally lower than those with smaller substituents (e.g., methoxy in Compound 28: 64%) .

Physicochemical Properties

  • Melting Points : Oxalamides with strong electron-withdrawing groups (e.g., trifluoromethyl in Compound 1c: 260–262°C) exhibit higher melting points than those with electron-donating groups (e.g., methoxy in Compound 28). The target compound’s nitro group may similarly elevate its melting point .
  • Solubility: The nitro group’s polarity could reduce solubility in nonpolar solvents compared to chloro or methoxy analogues, as seen in Compound 1c’s reliance on DMSO for NMR analysis .

Biological Activity

N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide is a synthetic organic compound characterized by its unique structural features, which include a chlorobenzyl group and a nitrophenyl group attached to an oxalamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C16H14ClN3O3
  • Molecular Weight : 347.75 g/mol
  • Functional Groups : Chlorobenzyl, nitrophenyl, oxalamide

The presence of these functional groups contributes to the compound's reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit bacterial enzymes, contributing to its antimicrobial properties.
  • Receptor Modulation : The compound may interact with various receptors, leading to anti-inflammatory responses .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group in the structure is known to trigger redox reactions, which can lead to microbial cell death. This mechanism has been observed in various studies focusing on nitro compounds .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects, likely due to its ability to modulate specific signaling pathways involved in inflammation. The chlorobenzyl moiety may play a role in enhancing these effects by interacting with inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Findings : The compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Evaluation of Anti-inflammatory Effects
    • Objective : To assess the impact on inflammatory cytokine production.
    • Findings : Treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)acetamideAcetamide backboneModerate antimicrobial activity
This compoundOxalamide backboneStronger antimicrobial and anti-inflammatory properties

The unique oxalamide backbone of this compound imparts distinct chemical properties compared to acetamide derivatives, enhancing its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the chlorobenzyl and nitrophenyl components. A common approach includes:

  • Coupling reactions : Oxalyl chloride is used to activate carboxylic acid intermediates, followed by sequential amidation with 2-chlorobenzylamine and 4-nitroaniline.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (chloroform/methanol) ensures high purity .
  • Yield optimization : Reaction conditions (e.g., anhydrous solvents, controlled pH, and temperatures between 0–25°C) minimize side products like dimerization .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity and stereochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH signals at δ 8.3–10.7 ppm) .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated m/z 386.08 for C21_{21}H17_{17}ClN4_4O5_5) .
  • IR spectroscopy : Bands at 1650–1700 cm1^{-1} confirm carbonyl (C=O) groups .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally analogous oxalamides exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria due to membrane disruption .
  • Enzyme inhibition : IC50_{50} of 0.5–5 µM against kinases or proteases via competitive binding at active sites .
  • Cytotoxicity : EC50_{50} values of 10–50 µM in cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or potency?

Comparative studies of oxalamide derivatives suggest:

  • Substituent effects : The 2-chlorobenzyl group improves lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration, while the 4-nitrophenyl group increases electrophilicity for covalent target binding .
  • Bioisosteric replacement : Replacing the nitro group with sulfonamide (e.g., 4-sulfamoylphenyl) improves solubility without sacrificing affinity .
  • Table : Activity trends in analogs:
Substituent (R1/R2)Bioactivity (IC50_{50})Target
2-Cl-benzyl/4-NO2_2-Ph0.8 µMKinase X
4-F-benzyl/4-SO2_2NH2_2-Ph1.2 µMProtease Y

Q. How can contradictory data in biological assays be resolved?

Discrepancies (e.g., varying IC50_{50} values across studies) may arise from:

  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) affects protonation states of ionizable groups. Validate under physiologically relevant conditions .
  • Metabolic instability : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation). Stabilize via fluorination or steric hindrance .
  • Off-target effects : Employ orthogonal assays (e.g., SPR, thermal shift) to confirm direct target engagement vs. indirect mechanisms .

Q. What strategies optimize reaction conditions to minimize by-products like dimers?

Key approaches include:

  • Stepwise coupling : Sequential addition of amines to oxalyl chloride reduces cross-reactivity. For example, react 2-chlorobenzylamine first, then 4-nitroaniline .
  • Low-temperature kinetics : Conduct reactions at 0–5°C to slow dimerization kinetics while maintaining amidation efficiency .
  • By-product analysis : Use HPLC-MS to identify dimer masses (e.g., m/z 772.16 for [M2_2+H]+^+) and adjust stoichiometry (1:1.05 reagent:amine ratio) .

Q. Which advanced techniques resolve stereochemical ambiguities in derivatives?

  • X-ray crystallography : Determines absolute configuration of chiral centers (e.g., R/S assignments for piperazine-containing analogs) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane:isopropanol 90:10) to assess optical purity (>98% ee) .
  • NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial substituents on piperazine rings) .

Methodological Notes

  • Data validation : Cross-reference PubChem entries (CIDs: 903344-27-4, 953911-88-1) for computed properties (e.g., InChIKey, topological polar surface area) .
  • Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., IRB approvals for cytotoxicity assays).

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